![molecular formula C24H21N3O5S B5380441 methyl (3-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5380441.png)
methyl (3-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate
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Description
The compound of interest is related to a class of heterocyclic compounds that have been studied for their synthesis, crystal structure, and potential biological activities. These compounds often contain complex structures, including pyrimidine and indole rings, and are synthesized through various chemical reactions.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, including condensation and cyclization processes. For example, the synthesis of related compounds has been reported through reactions involving key starting materials and reagents under specific conditions to achieve the desired heterocyclic structures (Mao et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds can be elucidated using various spectroscopic techniques, including NMR, IR, and MS, alongside X-ray crystallography. This allows for the detailed understanding of their three-dimensional configuration and intermolecular interactions within the crystal lattice (Mao et al., 2015).
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the compound “methyl (3-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate” could be a subject of future research in the field of medicinal chemistry.
properties
IUPAC Name |
methyl 2-[3-[(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-3-32-17-10-8-16(9-11-17)27-23(30)19(22(29)25-24(27)33)12-15-13-26(14-21(28)31-2)20-7-5-4-6-18(15)20/h4-13H,3,14H2,1-2H3,(H,25,29,33)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVHKYOBSACAMW-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)OC)C(=O)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)OC)/C(=O)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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